molecular formula C16H34S2 B1596647 3-[(2-Ethylhexyldisulfanyl)methyl]heptane CAS No. 79392-44-2

3-[(2-Ethylhexyldisulfanyl)methyl]heptane

Cat. No.: B1596647
CAS No.: 79392-44-2
M. Wt: 290.6 g/mol
InChI Key: WVMGFFQOSGJMRW-UHFFFAOYSA-N
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Description

3-[(2-Ethylhexyldisulfanyl)methyl]heptane is an organic compound that belongs to the class of alkanes It is characterized by a heptane backbone with a disulfanyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Ethylhexyldisulfanyl)methyl]heptane typically involves the reaction of heptane derivatives with disulfide compounds. One common method is the nucleophilic substitution reaction where a heptane derivative reacts with 2-ethylhexyldisulfide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Ethylhexyldisulfanyl)methyl]heptane can undergo various chemical reactions, including:

    Oxidation: The disulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The alkane backbone can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated heptane derivatives.

Scientific Research Applications

3-[(2-Ethylhexyldisulfanyl)methyl]heptane has several applications in scientific research:

    Chemistry: Used as a model compound to study disulfide bond formation and cleavage.

    Biology: Investigated for its potential role in redox biology and cellular signaling pathways.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Ethylhexyldisulfanyl)methyl]heptane involves its ability to undergo redox reactions. The disulfide bond can be cleaved to form thiols, which can participate in various biochemical processes. The compound may interact with molecular targets such as enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Methylheptane: Similar alkane structure but lacks the disulfide group.

    2-Ethylhexyl disulfide: Contains the disulfide group but has a different alkane backbone.

Uniqueness

3-[(2-Ethylhexyldisulfanyl)methyl]heptane is unique due to the presence of both the heptane backbone and the disulfide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[(2-ethylhexyldisulfanyl)methyl]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34S2/c1-5-9-11-15(7-3)13-17-18-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMGFFQOSGJMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CSSCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289470
Record name NSC61450
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79392-44-2
Record name Disulfide, bis(2-ethylhexyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79392-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 61450
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079392442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC61450
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC61450
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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